Larotrectinib - 1223403-58-4

Larotrectinib

Catalog Number: EVT-253135
CAS Number: 1223403-58-4
Molecular Formula: C21H22F2N6O2
Molecular Weight: 428.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Larotrectinib, also known as LOXO-101, is a highly selective, small-molecule inhibitor of the tropomyosin receptor kinase (TRK) family of proteins. [, , , , , , ] This kinase family comprises TRKA, TRKB, and TRKC, encoded by the neurotrophic tyrosine receptor kinase genes NTRK1, NTRK2, and NTRK3, respectively. [, , , , , , ] Larotrectinib is notable for its activity against cancers driven by NTRK gene fusions, regardless of tumor histology. [, , , , , , ] This "tumor-agnostic" characteristic has led to its approval for use in patients with NTRK fusion-positive cancers. [, , , , , ] It is often used in cases where standard-of-care therapies have proven ineffective. [, , ]

Future Directions
  • Resistance Mechanisms: Further research is needed to understand mechanisms of resistance to larotrectinib. [] Identification of resistance mutations, such as the solvent front mutation, will be critical to developing strategies to overcome treatment resistance. []
  • Second-Generation TRK Inhibitors: The development of second-generation TRK inhibitors, such as LOXO-195 (BAY2731954), is underway to address the emergence of resistance to first-generation inhibitors like larotrectinib. [, ]
  • Expanding NTRK Testing: Continued efforts are needed to expand NTRK gene fusion testing in various cancer types, particularly in tumors with a higher prevalence of these alterations. [, , ] Wider testing will ensure that more patients can benefit from this targeted therapy.
  • Real-World Effectiveness: As larotrectinib use becomes more widespread, it is essential to conduct real-world studies to evaluate its effectiveness and safety in routine clinical practice. [, , ]
Overview

Larotrectinib is an innovative pharmaceutical compound recognized as the first selective pan-tropomyosin receptor kinase inhibitor designed for the treatment of cancers associated with neurotrophic receptor tyrosine kinase gene fusions. This compound has gained significant attention due to its efficacy in targeting specific genetic alterations in tumors, making it a crucial player in personalized cancer therapy. Larotrectinib is administered orally and has demonstrated substantial clinical benefits across various cancer types, including pediatric and adult populations.

Source and Classification

Larotrectinib is classified under the category of targeted therapies, specifically as a small molecule inhibitor. It selectively inhibits the activity of tropomyosin receptor kinases, which are implicated in several oncogenic processes. The compound is sourced from extensive research and development efforts aimed at creating effective treatments for tumors with specific genetic fusions involving the NTRK gene family (NTRK1, NTRK2, and NTRK3) .

Synthesis Analysis

Methods and Technical Details

The synthesis of larotrectinib involves several steps that typically include the formation of key intermediates followed by cyclization reactions. The original synthesis method was reported in 2018, detailing a multi-step approach that includes:

  1. Formation of Pyrazole Nuclei: This is achieved through various methods such as multicomponent reactions and cyclocondensation techniques.
  2. Cyclization: Subsequent steps involve cyclization to form the final structure of larotrectinib, utilizing reagents that facilitate the formation of the desired heterocyclic compounds.

The synthesis process has been optimized over time to improve yield and reduce reaction times, with modifications reported in various patents and research articles .

Molecular Structure Analysis

Structure and Data

Larotrectinib's molecular structure can be represented by its chemical formula C21H22N4OC_{21}H_{22}N_{4}O. The compound consists of a pyrazole ring fused with a pyridine moiety, contributing to its unique pharmacological properties. The structural representation highlights key functional groups that are critical for its activity against tropomyosin receptor kinases.

  • Molecular Weight: 350.43 g/mol
  • Melting Point: Approximately 185 °C
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and slightly soluble in water.

The structural details have been elucidated using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .

Chemical Reactions Analysis

Reactions and Technical Details

Larotrectinib undergoes various chemical reactions during its synthesis, primarily involving:

  1. Condensation Reactions: These reactions are essential for forming the pyrazole core from simpler precursors.
  2. Cyclization: Critical for constructing the heterocyclic frameworks that define larotrectinib's structure.
  3. Functional Group Transformations: Modifications such as alkylation or acylation may occur to introduce necessary functional groups that enhance biological activity.

These reactions are typically monitored using chromatographic techniques to ensure purity and yield .

Mechanism of Action

Process and Data

Larotrectinib exerts its therapeutic effects by selectively binding to and inhibiting tropomyosin receptor kinases. This inhibition blocks downstream signaling pathways that promote cell proliferation and survival in tumors harboring NTRK gene fusions. The mechanism involves:

  1. Receptor Binding: Larotrectinib binds to the active site of tropomyosin receptor kinases, preventing substrate phosphorylation.
  2. Signal Disruption: By inhibiting these receptors, larotrectinib disrupts critical signaling cascades involved in oncogenesis.

Clinical studies have demonstrated that larotrectinib leads to significant tumor regression in patients with NTRK fusion-positive cancers .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • pH Stability: Stable across a range of pH levels but best stored at neutral pH.
  • Log P (Partition Coefficient): Indicates moderate lipophilicity, which aids in oral bioavailability.

These properties are critical for determining the formulation and delivery methods used in clinical settings .

Applications

Scientific Uses

Larotrectinib is primarily utilized in oncology for treating patients with tumors characterized by NTRK gene fusions. Its applications extend beyond initial treatment to include:

  1. Pediatric Oncology: Effective against various pediatric tumors such as infantile fibrosarcoma.
  2. Adult Cancers: Demonstrated efficacy in adult cancers like salivary gland carcinoma and lung cancer.
  3. Research Applications: Used in studies investigating the role of tropomyosin receptor kinases in cancer biology, aiding in the development of further targeted therapies.

The ongoing research into larotrectinib continues to explore its potential uses across different cancer types and combinations with other therapeutic agents .

Discovery & Development of Larotrectinib as a First-in-Class TRK Inhibitor

Historical Context of TRK Fusion Oncogene Research

The scientific journey to larotrectinib began with seminal discoveries in cancer genetics. The NTRK gene family (NTRK1, NTRK2, NTRK3), encoding the tropomyosin receptor kinases (TRKA, TRKB, TRKC), was first implicated in oncogenesis in 1982 when researchers identified the onc D oncogene (later recognized as an NTRK1 fusion) in colon carcinoma [5] [8]. These transmembrane receptor tyrosine kinases normally regulate neural development through neurotrophin-mediated activation, but chromosomal rearrangements create chimeric fusion proteins that cause ligand-independent dimerization and constitutive kinase activity [1] [5]. This aberrant signaling drives uncontrolled cellular proliferation across diverse tumor types.

For decades, NTRK fusions were considered biological curiosities due to their rarity (<1% prevalence in common solid tumors). However, advanced genomic technologies like next-generation sequencing (NGS) revealed their presence at high frequencies (>75%) in rare cancers like secretory breast carcinoma, infantile fibrosarcoma, and mammary analogue secretory carcinoma of the salivary gland [1] [4]. The pivotal moment came in 2012 when Dr. Robert Doebele’s team identified NTRK1 fusions (MPRIP-NTRK1 and CD74-NTRK1) in a genomically screened cohort of 35 oncogene-negative lung adenocarcinoma patients [5]. Functional validation confirmed these fusions as oncogenic drivers:

  • Engineered cell lines exhibited constitutive TRK phosphorylation and transformation
  • Xenograft models demonstrated tumorigenicity
  • Primary cell lines (e.g., CUTO-3 from a patient pleural effusion) showed dependency on TRK signaling [5]

This established NTRK fusions as actionable targets akin to ALK or ROS1, setting the stage for targeted inhibition.

Table 1: Key Milestones in TRK Fusion Oncology Research

YearDiscoverySignificance
1982onc D oncogene (later identified as TPM3-NTRK1) identified in colon cancer [5]First evidence of TRK involvement in human cancer
2007ETV6-NTRK3 fusion linked to secretory breast carcinomaEstablished subtype-specific prevalence pattern
2012NTRK1 fusions discovered in lung adenocarcinoma [5]Validated as drivers in common malignancies
2013-2015Pan-cancer screening reveals >50 NTRK fusion partners across tumor types [1]Confirmed biomarker prevalence and therapeutic rationale

Rational Drug Design Strategies for Selective Kinase Inhibition

Larotrectinib (originally ARRY-470, then LOXO-101) emerged from Array BioPharma’s kinase inhibitor platform, which leveraged structure-based drug design to achieve unprecedented selectivity. The design objectives were:

  • High Potency: Sub-nanomolar inhibition against all TRK isoforms (TRKA/B/C)
  • Selectivity: Minimal off-target activity against other kinases to reduce toxicity
  • CNS Penetration: Ability to treat brain metastases [8]

Array’s chemists employed a type I inhibitor strategy targeting the ATP-binding site in the active DFG-in conformation of TRK kinases. Larotrectinib’s scaffold features:

  • Pyrazolo[1,5-a]pyrimidine core: Forms critical hydrogen bonds with hinge region residues (Met592 in TRKA)
  • 3-(R)-Pyrrolidinol head group: Occupies solvent front region with optimal polarity
  • Ortho-difluorophenyl tail: Engages hydrophobic back pocket with van der Waals interactions [8]

This structure conferred IC50 values of 5–11 nM against TRKA/B/C while showing >100-fold selectivity against 250 other kinases at 1 μM concentrations [5] [8]. Preclinical studies demonstrated:

  • Inhibition of TRK phosphorylation at <100 nM concentrations in CUTO-3 cells
  • Suppression of downstream MAPK and PI3K/AKT signaling pathways
  • Tumor regression in NTRK-fusion xenograft models at 60–200 mg/kg doses [5]

Table 2: Comparative Profile of First-Generation TRK Inhibitors

PropertyLarotrectinibEntrectinib
TRKA IC50 (nM)5-111-5
Key Off-TargetsNone significantALK, ROS1
Inhibitor TypeType I (DFG-in)Type I (DFG-in)
CNS PenetrationModerateHigh
Clinical ORR75%57%

Collaborative Development Between Array BioPharma, Loxo Oncology, and Bayer AG

The clinical translation of larotrectinib exemplifies a successful biopharma partnership model:

  • Array BioPharma (Boulder, CO): Provided the preclinical candidate (ARRY-470) and medicinal chemistry expertise under a July 2013 license agreement. Array’s platform featured capabilities in covalent and allosteric kinase inhibition, high-throughput screening, and protein-structure-guided design [3].
  • Loxo Oncology (Stanford, CT): Founded in 2013 by Aisling Capital with a venture-backed "lean development" strategy. Loxo in-licensed ARRY-470 (now LOXO-101), designed basket trials (SCOUT, NAVIGATE), and spearheaded clinical development. Their approach prioritized:
  • Biomarker-enriched patient selection
  • Pediatric formulations (oral solution)
  • Tissue-agnostic trial design [3] [9]
  • Bayer AG: Entered a co-development agreement in 2017, funding global expansion and later securing full commercialization rights (2019) after Eli Lilly acquired Loxo Oncology. Bayer leveraged its oncology commercial infrastructure for global launches [6] [9].

This collaboration accelerated development: First-in-human dosing occurred in 2014 (NCT02122913), and FDA approval was achieved just 4.5 years later – record time for an oncology targeted therapy [7].

Regulatory Milestones in Tissue-Agnostic Drug Approval

Larotrectinib’s approval on November 26, 2018, marked a paradigm shift in oncology drug development:

  • First TRK Inhibitor Approved: Accelerated approval based on overall response rate (ORR) and duration of response (DOR) across three trials (LOXO-TRK-14001, SCOUT, NAVIGATE) [7].
  • Second Tissue-Agnostic Indication: Following pembrolizumab (2017), it validated biomarker-driven approvals regardless of tumor histology [4] [10].
  • Unified Pediatric/Adult Label: First time pediatric and adult indications received simultaneous approval [1] [7].

The approval was based on a 55-patient cohort with NTRK-fusion positive tumors (12 cancer types):

  • ORR: 75% (95% CI: 61–85%), including 13% complete responses
  • Durability: 73% of responses lasted ≥6 months; 39% ≥12 months [1] [7]

Regulatory innovations facilitating this approval included:

  • Breakthrough Therapy Designation: Granted in 2016 based on unprecedented activity in rare tumors
  • Orphan Drug Status: For multiple NTRK-fusion associated cancers
  • Real-World Biomarker Testing: Acceptance of local NGS/FISH results without central confirmation [7] [10]

This established the "basket trial" (NAVIGATE, NCT02576431) as a regulatory-grade development pathway for tissue-agnostic therapies [4] [10].

Table 3: Tissue-Agnostic Clinical Trial Results Leading to Larotrectinib Approval

Trial (Phase)PopulationKey Efficacy OutcomesTumor Types with Responses
LOXO-TRK-14001 (I)Adults (n=8)ORR: 100% (4 PR, 4 uPR) at 1.8 months median TTRSarcoma, GIST, colon, melanoma
SCOUT (I/II)Pediatrics (n=12)ORR: 92% (11/12) in infantile fibrosarcomaIFS, PNS, papillary thyroid
NAVIGATE (II)Adults/adolescents (n=35)ORR: 71% across 10 tumor typesSalivary, lung, breast, thyroid

Properties

CAS Number

1223403-58-4

Product Name

Larotrectinib

IUPAC Name

(3S)-N-[5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-3-hydroxypyrrolidine-1-carboxamide

Molecular Formula

C21H22F2N6O2

Molecular Weight

428.4 g/mol

InChI

InChI=1S/C21H22F2N6O2/c22-13-3-4-16(23)15(10-13)18-2-1-7-28(18)19-6-9-29-20(26-19)17(11-24-29)25-21(31)27-8-5-14(30)12-27/h3-4,6,9-11,14,18,30H,1-2,5,7-8,12H2,(H,25,31)/t14-,18+/m0/s1

InChI Key

NYNZQNWKBKUAII-KBXCAEBGSA-N

SMILES

C1CC(N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)N4CCC(C4)O)C5=C(C=CC(=C5)F)F

Synonyms

Larotrectinib

Canonical SMILES

C1CC(N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)N4CCC(C4)O)C5=C(C=CC(=C5)F)F

Isomeric SMILES

C1C[C@@H](N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)N4CC[C@@H](C4)O)C5=C(C=CC(=C5)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.